4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
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Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a chemical compound that features a benzylpiperazine moiety attached to a bromobenzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde typically involves the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Bromination: The benzylpiperazine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Formylation: The final step involves the formylation of the brominated benzylpiperazine to introduce the aldehyde group. This can be achieved using reagents such as Vilsmeier-Haack reagent (formed from DMF and POCl3) or by using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzoic acid.
Reduction: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of probes for studying receptor-ligand interactions, especially in the context of neurotransmitter systems.
Industrial Chemistry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes. For example, compounds derived from this molecule may function as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Benzylpiperazin-1-yl)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various synthetic applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOEOHVLBKVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649853 |
Source
|
Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443777-04-6 |
Source
|
Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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